1-methyl-4-phenyl-1H-pyrrole-2-carboxylic acid

Vue d'ensemble

Description

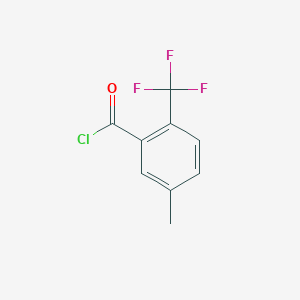

“1-methyl-4-phenyl-1H-pyrrole-2-carboxylic acid” is a chemical compound with the molecular weight of 201.22 . It is used as a reactant to prepare 1-Methyl-2-phenyl-1H-pyrrole by reacting with phenylbromide via palladium-catalyzed decarboxylative cross-coupling reaction .

Synthesis Analysis

The synthesis of “this compound” involves the reaction of 1-Methyl-2-pyrrolecarboxylic acid with phenylbromide via a palladium-catalyzed decarboxylative cross-coupling reaction . This reaction is part of the broader field of pyrrole synthesis, which includes various methods such as the Paal-Knorr Pyrrole Synthesis .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C12H11NO2/c1-13-8-10(7-11(13)12(14)15)9-5-3-2-4-6-9/h2-8H,1H3,(H,14,15) .Chemical Reactions Analysis

The chemical reactions involving “this compound” are part of the broader field of pyrrole chemistry. For example, it can be used to prepare 1-Methyl-2-phenyl-1H-pyrrole via a palladium-catalyzed decarboxylative cross-coupling reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a melting point of 165-170 degrees Celsius .Applications De Recherche Scientifique

Structural and Spectral Studies

- Combined Experimental and Theoretical Studies : Research on pyrazole-4-carboxylic acid derivatives, including 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, has focused on combined experimental and theoretical studies. These studies involve characterizing these compounds using NMR, FT-IR spectroscopy, thermo gravimetric analysis, and single-crystal X-ray diffraction, alongside density functional theory (DFT) calculations (Viveka et al., 2016).

Chemical Reactions and Synthesis

- Reactions with Epoxides : Research has demonstrated that potassium methyl pyrrole-2-carboxylate can yield various carboxylic acids under different conditions, such as dry or moist conditions. This research provides insights into the reactivity of pyrrole carboxylates with different compounds (Irwin & Wheeler, 1972).

- Synthesis of Pyrrole-2-Carboxylic Acid Derivatives : A general synthesis method for 1H-pyrrole-2-carboxylic acid derivatives has been described, showcasing the versatility of pyrrole carboxylates in chemical synthesis (Law et al., 1984).

Crystallography and Molecular Structure

- Structural Analysis in Solid State : The solid state structures of 1-phenyl-1H-pyrrole-2,5-dicarboxylic acid derivatives reveal the formation of various dimensional networks influenced by small structural changes in the monomeric subunit. This underscores the significance of pyrrole carboxylates in understanding hydrogen-bonded contacts and crystal packing in solid state chemistry (Lin, Geib, & Hamilton, 1998).

Application in Antimicrobial Agents

- Antimicrobial Activities : Novel methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives have been synthesized and evaluated for antimicrobial activities, demonstrating the potential use of pyrrole carboxylates in developing new antimicrobial agents (Hublikar et al., 2019).

Orientations Futures

The future directions for “1-methyl-4-phenyl-1H-pyrrole-2-carboxylic acid” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and potential biological activities. The diverse nature of pyrrole-containing compounds suggests they could have a wide range of applications in medicinal chemistry .

Mécanisme D'action

Target of Action

It is known that indole derivatives, which share a similar structure with this compound, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives, which are structurally related, are known to interact with their targets, leading to changes in cellular processes . These interactions can result in the inhibition or activation of the target, leading to the observed biological effects.

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these interactions can lead to changes in cellular function and overall biological response.

Result of Action

Indole derivatives are known to exert various biological effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways.

Propriétés

IUPAC Name |

1-methyl-4-phenylpyrrole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-13-8-10(7-11(13)12(14)15)9-5-3-2-4-6-9/h2-8H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCTZBXTZTAQFRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C1C(=O)O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-2-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyrimidine](/img/structure/B2855331.png)

![6-chloro-N-(5-methyl-1,2-oxazol-3-yl)-N-[(2-phenyl-1,3-oxazol-4-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2855336.png)

![1-(3-methoxypropyl)-2-(4-methylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2855341.png)

![[2-(3-Methylphenoxy)phenyl]methanamine](/img/structure/B2855345.png)

![ethyl 4-[({[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2855347.png)